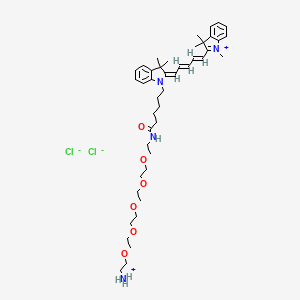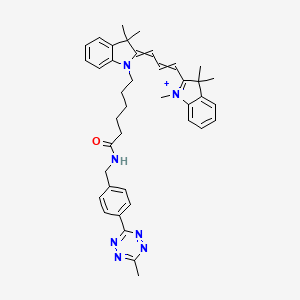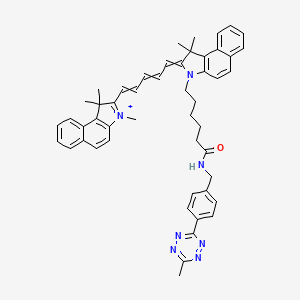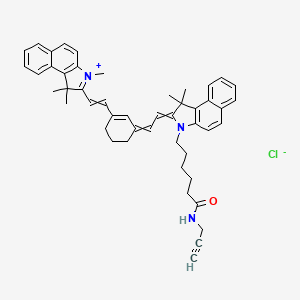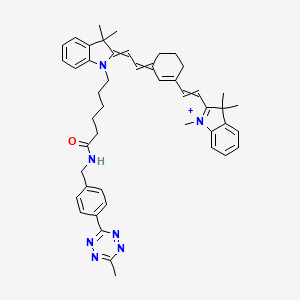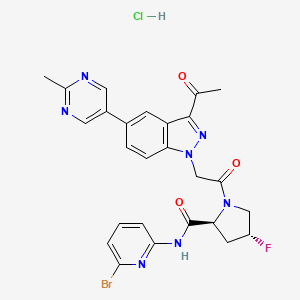
FASN-IN-41
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
FASN-IN-41 is a novel potent and specific fatty acid synthase (FASN) inhibitor.
Scientific Research Applications
Role in Cancer Pathogenesis
Fatty acid synthase (FASN) is crucial in the pathogenesis of various cancers. Tumor cells rely on brisk de novo fatty acid synthesis, and FASN plays a central role in this process. The enzyme is upregulated in many human cancers, contributing to tumor growth, chemoresistance, and metastasis. FASN-IN-41, as an inhibitor of FASN, presents a potential therapeutic approach. It's designed to target the thioesterase domain of FASN, crucial for its activity. Research indicates that inhibitors like FASN-IN-41 can be more cytotoxic to cancer cells compared to some standard inhibitors, highlighting its potential in cancer treatment while showing minimal effects on noncancerous cells (Lupien et al., 2019). Additionally, FASN is understood to be a nearly universal target in carcinomas, offering new therapeutic opportunities (Menéndez & Lupu, 2007).
properties
Product Name |
FASN-IN-41 |
|---|---|
Molecular Formula |
C30H51N5O6 |
Molecular Weight |
577.767 |
IUPAC Name |
tert-Butyl N6-(tert-butoxycarbonyl)-N2-(4-(((1r,4S)-4-(tert-butyl)cyclohexyl)carbamoyl)-1H-imidazole-5-carbonyl)-L-lysinate |
InChI |
InChI=1S/C30H51N5O6/c1-28(2,3)19-13-15-20(16-14-19)34-24(36)22-23(33-18-32-22)25(37)35-21(26(38)40-29(4,5)6)12-10-11-17-31-27(39)41-30(7,8)9/h18-21H,10-17H2,1-9H3,(H,31,39)(H,32,33)(H,34,36)(H,35,37)/t19-,20-,21-/m0/s1 |
InChI Key |
WHQADHQXPZEGHL-ACRUOGEOSA-N |
SMILES |
O=C(OC(C)(C)C)[C@H](CCCCNC(OC(C)(C)C)=O)NC(C1=C(C(N[C@H]2CC[C@H](C(C)(C)C)CC2)=O)N=CN1)=O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
FASN-IN-41 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



